GSK484

Catalog No.
S529468
CAS No.
1652591-81-5
M.F
C27H32ClN5O3
M. Wt
510.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK484

CAS Number

1652591-81-5

Product Name

GSK484

IUPAC Name

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride

Molecular Formula

C27H32ClN5O3

Molecular Weight

510.0 g/mol

InChI

InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1

InChI Key

MULKOGJHUZTANI-ADMBKAPUSA-N

SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Synonyms

[(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Isomeric SMILES

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl

Description

GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.
Protein arginine deiminase 4 (PAD4) mediates the transformation of protein arginine into citrulline. Citrullination of proteins has normal roles in gene regulation and pathological roles in immunological and inflammatory diseases. GSK484 is a reversible inhibitor of PAD4 (IC50 = 50 nM) that binds to the low-calcium form of the enzyme. It is selective for PAD4 over PAD1-3. GSK484 blocks the citrullination of PAD4 target proteins in human neutrophils and inhibits the formation of neutrophil extracellular traps in both mouse and human neutrophils. It exhibits favorable pharmacokinetic profiles in mouse and rat. See the Structural Genomics Consortium (SGC) website for more information.

Chemical Structure

GSK484 is a heterocyclic molecule containing several important functional groups. These groups are believed to contribute to its interactions with biological targets.

  • A central scaffold of benzimidazole linked to an indole group
  • A cyclopropylmethyl group attached to the indole ring
  • A methoxy group on the benzimidazole ring
  • A piperidinyl group
  • A methanone group (ketone)
  • A hydrochloride salt form

In Vitro Studies

GSK484 has been studied in cell-based assays to assess its effects on various biological processes. These studies provide initial data for potential drug discovery efforts.

  • Studies suggest GSK484 may interact with certain enzymes or receptors [].
  • More details on the specific targets and mechanisms of action are not publicly available due to the potential commercial sensitivity of such information.

In Vivo Studies

There is limited information publicly available on in vivo studies with GSK484.

  • In vivo studies are typically conducted in animals to assess the safety and efficacy of a compound after promising results from cell-based studies.
  • Due to the focus on pre-clinical research, detailed information on these studies might not be publicly available.

GSK484 is a reversible inhibitor of the enzyme peptidylarginine deiminase 4, commonly referred to as PAD4. It has a chemical structure characterized by its selective binding to the low-calcium form of PAD4, with an inhibitory concentration (IC50) of approximately 50 nanomolar. This compound is notable for its high selectivity for PAD4 compared to other isoforms of peptidylarginine deiminases, namely PAD1, PAD2, and PAD3 . GSK484 has garnered attention in pharmacological research due to its potential therapeutic applications in various inflammatory and autoimmune diseases.

GSK484 primarily acts through the inhibition of PAD4, which catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification is significant in various biological processes, including gene regulation and immune response. By inhibiting PAD4, GSK484 effectively prevents the formation of citrullinated proteins, which are implicated in the pathogenesis of several diseases, including rheumatoid arthritis and certain cancers .

The mechanism of action involves competitive inhibition where GSK484 binds to the active site of PAD4, blocking substrate access. This interaction can be studied through various biochemical assays that measure citrullination levels in cellular lysates pre-treated with GSK484 .

GSK484 has demonstrated several biological activities that are relevant to its therapeutic potential:

  • Anti-inflammatory Effects: In preclinical models, GSK484 has shown efficacy in reducing neutrophil extracellular trap formation (NETosis), which is linked to systemic inflammation and tissue damage in cancer-associated kidney injury .
  • Enhancement of Radiosensitivity: Research indicates that GSK484 can sensitize certain breast cancer cell lines (MDA-MB-231 and BT-549) to ionizing radiation, potentially improving the efficacy of radiotherapy .
  • Renal Protection: In studies involving tumor-bearing mice, GSK484 treatment resulted in normalized kidney function and reduced expression of inflammatory markers associated with renal injury .

The synthesis of GSK484 involves several key steps that typically include:

  • Formation of the Core Structure: The initial steps focus on constructing the indazole core structure through standard organic synthesis techniques.
  • Modification for Selectivity: Subsequent modifications are made to enhance selectivity for PAD4 over other isoforms.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.

Specific synthetic routes can vary based on the desired properties and scale of production but generally follow established protocols for similar compounds in medicinal chemistry .

GSK484 has potential applications across several domains:

  • Cancer Therapy: Its ability to enhance radiosensitivity suggests a role in combination therapies for cancer treatment.
  • Autoimmune Disorders: Given its mechanism of inhibiting citrullination, GSK484 may be explored as a therapeutic agent for conditions like rheumatoid arthritis.
  • Inflammatory Diseases: The compound's anti-inflammatory properties position it as a candidate for treating various inflammatory conditions linked to excessive NETosis.

Studies investigating the interactions of GSK484 with biological systems have revealed:

  • Selectivity Profile: GSK484 exhibits a strong preference for PAD4 over other peptidylarginine deiminases, making it a valuable tool for studying PAD4-related pathways without cross-reactivity .
  • Cellular Impact: Interaction studies have shown that GSK484 can modulate cellular responses by altering cytokine profiles and reducing markers associated with inflammation and tissue damage .

Several compounds share structural or functional similarities with GSK484. Here are some notable examples:

Compound NameMechanismSelectivityUnique Features
Cl-amidineInhibits peptidylarginine deiminase 2Non-selectiveBroad-spectrum PAD inhibitor
BB-Cl-amidineInhibits peptidylarginine deiminase 4SelectiveImproved potency over Cl-amidine
F-amidineInhibits multiple PAD isoformsNon-selectiveFluorinated derivative

GSK484's uniqueness lies in its high selectivity for PAD4, making it particularly suitable for targeted studies and therapeutic applications without affecting other isoforms significantly. This selectivity enhances its potential utility in both research and clinical settings compared to broader-spectrum inhibitors like Cl-amidine or F-amidine .

Through these properties and mechanisms, GSK484 stands out as a promising candidate for further research and development in therapeutic contexts related to inflammation and cancer.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

509.2193676 g/mol

Monoisotopic Mass

509.2193676 g/mol

Heavy Atom Count

36

Wikipedia

GSK484

Dates

Modify: 2023-08-15
1.Jones, J.E.,Causey, C.P.,Knuckley, B., et al. Protein arginine deiminase 4 (PAD4): Current understanding and future therapeutic potential. Curr. Opin. Drug Discov. Devel. 12(5), 616-627 (2009).

Explore Compound Types